molecular formula C12H14N4 B1366710 N4-benzyl-2-methylpyrimidine-4,6-diamine

N4-benzyl-2-methylpyrimidine-4,6-diamine

Cat. No.: B1366710
M. Wt: 214.27 g/mol
InChI Key: GHVCHGQODVKUJL-UHFFFAOYSA-N
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Description

N4-Benzyl-2-methylpyrimidine-4,6-diamine is a pyrimidine derivative characterized by a benzyl group at the N4 position and a methyl group at the C2 position of the pyrimidine ring. Pyrimidine-diamines are frequently explored for their pharmacological and materials science applications due to their tunable electronic properties and capacity for hydrogen bonding, which influence interactions with biological targets or materials matrices .

Such modifications are common in optimizing pharmacokinetic properties or photophysical performance in related compounds .

Properties

Molecular Formula

C12H14N4

Molecular Weight

214.27 g/mol

IUPAC Name

4-N-benzyl-2-methylpyrimidine-4,6-diamine

InChI

InChI=1S/C12H14N4/c1-9-15-11(13)7-12(16-9)14-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H3,13,14,15,16)

InChI Key

GHVCHGQODVKUJL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)NCC2=CC=CC=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Pyrimidine-Diamine Derivatives and Their Substituents

Compound Name Substituents (Position) Molecular Formula Key Features
N4-Benzyl-2-methylpyrimidine-4,6-diamine N4-benzyl, C2-methyl C12H14N4 Lipophilic N4 group, steric C2 methyl
N6-(4-Aminophenyl)-2,N4,N4-trimethylpyrimidine-4,6-diamine N4-dimethyl, C2-methyl, N6-(4-aminophenyl) C13H17N5 Polar N6-aminophenyl enhances solubility
N4,N4-Dimethyl-2-(methylthio)pyrimidine-4,6-diamine N4-dimethyl, C2-methylthio C7H12N4S Thioether group for redox activity
2-(4-Fluorophenyl)quinoline-4,6-diamine Quinoline core, C4/C6-diamine C15H11FN4 Extended aromatic system for π-stacking

Key Differences and Implications

Substituent Effects on Bioactivity

  • N4-Benzyl vs. N4-Dimethyl: The benzyl group in this compound introduces greater hydrophobicity compared to N4-dimethyl analogs (e.g., ), which may enhance blood-brain barrier penetration but reduce aqueous solubility. This is critical in CNS-targeting agents, as seen in N6-(4-aminophenyl)-2,N4,N4-trimethylpyrimidine-4,6-diamine .
  • C2-Methyl vs.

Pharmacological Potential

  • Kinase Inhibition : Tucatinib, a quinazoline-diamine derivative, demonstrates HER2 selectivity due to its triazolopyridine and oxazole substituents . While this compound lacks these moieties, its pyrimidine core may still interact with ATP-binding pockets in kinases.
  • Anti-Aggregation Activity : Compounds like RS-0406 (pyridazine-diamine) disrupt α-synuclein fibrils via β-sheet breaking . The benzyl group in this compound could similarly interfere with protein aggregation through hydrophobic interactions.

Materials Science Relevance

  • Electroluminescence: Triazine-diamine derivatives (e.g., DACT-II) achieve high external quantum efficiency (EQE) via optimized dipole orientation and donor-acceptor design . Pyrimidine-diamines with benzyl groups may exhibit comparable tunability in OLEDs but require further study.

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